

# An In-depth Technical Guide to Prostinfenem (Carboprost Tromethamine)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Prostinfenem**, the brand name for the active pharmaceutical ingredient Carboprost Tromethamine, is a synthetic analog of the naturally occurring prostaglandin  $F2\alpha$  (PGF2 $\alpha$ ). Structurally, it is 15-methyl-PGF2 $\alpha$ , a modification that significantly enhances its metabolic stability and prolongs its biological activity compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Prostinfenem**, designed for professionals in the fields of research, science, and drug development.

# **Chemical Structure and Properties**

Carboprost is a prostaglandin F2α derivative where the hydrogen at the 15th position is substituted with a methyl group in the (S) configuration.[1] This methylation prevents the enzymatic oxidation of the C-15 hydroxyl group, a primary route of metabolic inactivation for natural prostaglandins.[2] The tromethamine salt form enhances its solubility in water.[3][4]

The chemical structure of Carboprost is: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid[3]



**Physicochemical Properties of Carboprost and** 

**Carboprost Tromethamine** 

| Property          | Value (Carboprost)                                                                                            | Value (Carboprost<br>Tromethamine)                                                                                                                                                | Reference(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (Z)-7- [(1R,2R,3R,5S)-3,5- dihydroxy-2-[(E,3S)-3- hydroxy-3-methyloct- 1- enyl]cyclopentyl]hept- 5-enoic acid | 2-amino-2-<br>(hydroxymethyl)propa<br>ne-1,3-diol;(Z)-7-<br>[(1R,2R,3R,5S)-3,5-<br>dihydroxy-2-[(E,3S)-3-<br>hydroxy-3-methyloct-<br>1-<br>enyl]cyclopentyl]hept-<br>5-enoic acid | [3]          |
| Molecular Formula | C21H36O5                                                                                                      | C25H47NO8                                                                                                                                                                         | [5]          |
| Molecular Weight  | 368.51 g/mol                                                                                                  | 489.64 g/mol                                                                                                                                                                      | [5]          |
| CAS Number        | 35700-23-3                                                                                                    | 58551-69-2                                                                                                                                                                        | [2]          |
| Melting Point     | Not available                                                                                                 | 95-105 °C                                                                                                                                                                         | [3]          |
| Solubility        | Not available                                                                                                 | > 75 mg/mL in water at room temperature                                                                                                                                           | [3][6]       |
| Appearance        | Not available                                                                                                 | White to slightly off-<br>white crystalline<br>powder                                                                                                                             | [4][6]       |
| SMILES            | CCCCCINVALID-<br>LINK<br>(O)/C=C/[C@H]1<br>INVALID-LINKC<br>INVALID-LINK<br>[C@@H]1C/C=C\CC<br>CC(=O)O        | C(C(CO) (CO)N)O.O=C(O)CCC /C=C\C[C@H]1 INVALID-LINKC INVALID-LINK [C@@H]1/C=C/ INVALID-LINK (O)CCCCC                                                                              | [3]          |



# **Mechanism of Action and Signaling Pathway**

Carboprost exerts its pharmacological effects by acting as a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][7] While it is an analog of PGF2α, some studies suggest it may also interact with the prostaglandin E2 receptor.[3] The binding of Carboprost to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a downstream signaling cascade.[8]

This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7]

This potent stimulation of myometrial contractions is the basis for its clinical use in inducing uterine contractility to control postpartum hemorrhage.[9]





Click to download full resolution via product page

Prostinfenem (Carboprost) signaling cascade in myometrial cells.



# **Quantitative Data**

## **Pharmacokinetic Parameters of Carboprost**

**Tromethamine in Humans** 

| Parameter                                | Value                           | Condition                                  | Reference(s) |
|------------------------------------------|---------------------------------|--------------------------------------------|--------------|
| Route of<br>Administration               | Intramuscular                   | Postpartum women                           | [10][11]     |
| Time to Peak Plasma Concentration (Tmax) | 15 - 60 minutes                 | Single 250 μg<br>injection                 | [11]         |
| Peak Plasma Concentration (Cmax)         | 2060 - 3097 pg/mL               | Single 250 μg injection                    | [6][11]      |
| Half-life                                | Longer than<br>endogenous PGF2α | Due to resistance to metabolic degradation | [12]         |

Note: Specific values for half-life, volume of distribution, and clearance are not consistently reported in the reviewed literature.

### **In Vitro Activity**

While specific IC50 or Ki values for Carboprost binding to the FP receptor are not readily available in the public domain, studies have demonstrated its potent contractile effects on uterine tissue. One in vitro study on human myometrial strips showed that PGF2 $\alpha$  (the parent compound of Carboprost) induced contractions, although it was found to be less potent than oxytocin in non-oxytocin-pretreated tissue.[13] Another study reported that carboprost has about 10 times the uterine stimulant potency of PGF2 $\alpha$  when administered intravenously or intramuscularly.[4]

# Experimental Protocols Synthesis of Carboprost

A common synthetic route to Carboprost involves the methylation of the Corey lactone intermediate.[2]

General Steps:

### Foundational & Exploratory





- Reaction of Corey Lactone with a Methylating Agent: The Corey lactone is reacted with a
  methyl Grignard reagent (e.g., methylmagnesium bromide) or trimethylaluminium. This step
  introduces the methyl group at the C-15 position, forming a mixture of tertiary carbinols.[2]
   [14]
- Separation of Diastereomers: The resulting mixture of C-15 epimers is separated to isolate the desired (15S)-isomer, which is Carboprost. Chromatographic techniques are often employed for this separation.[1][15]
- Standard Transformations: The isolated intermediate undergoes a series of standard chemical transformations to yield the final Carboprost molecule.[2][14]
- Salt Formation: To produce **Prostinfenem**, the final Carboprost acid is reacted with tromethamine to form the more water-soluble tromethamine salt.[15]





Click to download full resolution via product page

Simplified workflow for the synthesis of **Prostinfenem**.



## **Clinical Trial Protocol: The COPE Study**

The Carboprost or Oxytocin Postpartum Haemorrhage Effectiveness (COPE) Study is a phase IV, double-blind, double-dummy, randomized controlled trial comparing the effectiveness of carboprost and oxytocin as the first-line treatment for primary postpartum hemorrhage (PPH). [16][17]

#### Methodology:

- Patient Population: Women aged 16 and over experiencing PPH after childbirth.[18]
- Intervention: Participants are randomly allocated to one of two treatment arms:
  - Carboprost Arm: Receives 250 μg of carboprost via deep intramuscular injection and an intravenous placebo.[18]
  - Oxytocin Arm: Receives a standard dose of oxytocin intravenously and an intramuscular placebo.[18]
- Blinding: The study is double-blind, meaning neither the participants nor the healthcare providers know which treatment is being administered. The use of a "double-dummy" design (both groups receive an active drug and a placebo) maintains the blinding.[18]
- Primary Outcome: The primary outcome is the need for a blood transfusion.[17]
- Data Collection: Clinical outcome data are collected from medical records at 24 and 48 hours post-treatment. Questionnaires are also administered to assess the participant's experience.
   [16]





Click to download full resolution via product page

Workflow diagram for the COPE clinical trial.

## **In Vitro Uterine Contraction Assay**

This protocol is a generalized representation based on methodologies described for studying the effects of uterotonic agents on myometrial tissue.[13]

Methodology:



- Tissue Preparation: Myometrial tissue strips are obtained from consenting patients undergoing procedures such as cesarean section. The strips are dissected to a standard size and mounted in organ bath chambers.[19]
- Equilibration: The tissue strips are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). A baseline tension is applied to the strips.
- Dose-Response Testing: After equilibration, the tissue strips are exposed to increasing concentrations of Carboprost. The contractile response (amplitude and frequency of contractions) is recorded using an isometric force transducer.[19]
- Data Analysis: The motility index (amplitude × frequency) or the area under the curve of the
  contractions is calculated to quantify the contractile response at each drug concentration. A
  dose-response curve is then generated to determine parameters such as EC50.[19]

#### Conclusion

**Prostinfenem** (Carboprost Tromethamine) is a potent synthetic prostaglandin F2α analog with a well-defined mechanism of action centered on the stimulation of uterine smooth muscle contraction. Its chemical modification confers enhanced stability and prolonged activity, making it a valuable therapeutic agent in obstetrics, particularly for the management of postpartum hemorrhage. The information presented in this technical guide, including its chemical properties, signaling pathway, and experimental data, provides a solid foundation for researchers, scientists, and drug development professionals working with this important compound. Further research to fully elucidate its receptor binding kinetics and to develop more detailed in vitro and in vivo models will continue to refine our understanding and application of **Prostinfenem**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory



- 1. EP4140982A2 Processes and intermediates for the preparations of carboprost and carboprost tromethamine, and carboprost tromethamine prepared therefrom - Google Patents [patents.google.com]
- 2. Carboprost Wikipedia [en.wikipedia.org]
- 3. Carboprost Tromethamine | C25H47NO8 | CID 5281074 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Carboprost | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mims.com [mims.com]
- 10. simsrc.edu.in [simsrc.edu.in]
- 11. pdr.net [pdr.net]
- 12. Cohort Study Summary of the Effects of Carboprost Tromethamine Combined with Oxytocin on Infant Outcome, Postpartum Hemorrhage and Uterine Involution of Parturients Undergoing Cesarean Section PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. US10442762B2 Process for the preparation of carboprost and its tromethamine salt Google Patents [patents.google.com]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. isrctn.com [isrctn.com]
- 19. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Prostinfenem (Carboprost Tromethamine)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8075033#prostinfenem-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com